2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms to the molecule.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer treatment, share the pyrimidine core structure.
Sulfonyl Compounds: Similar to sulfonamide drugs, which have antimicrobial properties.
Uniqueness
What sets 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds in its class .
Properties
Molecular Formula |
C22H18ClFN2O5S |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
(2-acetyl-3,5-dimethylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C22H18ClFN2O5S/c1-12-8-13(2)19(14(3)27)18(9-12)31-21(28)20-17(23)10-25-22(26-20)32(29,30)11-15-4-6-16(24)7-5-15/h4-10H,11H2,1-3H3 |
InChI Key |
BGSKGBBYFGASCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)C(=O)C)C |
Origin of Product |
United States |
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